molecular formula C20H21N3O3S2 B2517015 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone CAS No. 895450-41-6

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone

Cat. No. B2517015
CAS RN: 895450-41-6
M. Wt: 415.53
InChI Key: DOLZORIFSOSEKZ-UHFFFAOYSA-N
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Description

“1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient eco-friendly microwave-assisted synthesis of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was achieved through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .


Molecular Structure Analysis

The crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring . The structure was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, pi–pi T-shaped interactions were displayed by PHE263 residue with the aromatic ring of benzothiazine 1,1 dioxide ring and the LEU212 had pi-alkyl interactions with the same aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, and IR, NMR, and MS spectral data of a related compound were provided .

Scientific Research Applications

Anti-Tubercular Activity

BTZP has been investigated for its potential as an anti-tubercular agent. Recent synthetic developments have led to the discovery of benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared with standard reference drugs, and BTZP derivatives demonstrated better inhibition potency . Researchers have also explored the structure-activity relationships of these compounds and performed molecular docking studies to identify potent inhibitors targeting the DprE1 protein, a crucial enzyme in the mycobacterial cell wall biosynthesis pathway.

Anticancer Properties

While research on BTZP’s anticancer activity is ongoing, its structural features make it an interesting candidate. Similar benzothiazole derivatives have shown promise in inhibiting cancer cell growth. Further studies are needed to explore BTZP’s potential as an anticancer agent, including investigations into its mechanism of action and specific cancer types .

Anticonvulsant Effects

In a phase-II experiment, BTZP derivatives were evaluated for their anticonvulsant activity. Notably, compounds 3n and 3q demonstrated significant effects, with protective indices higher than those of phenobarbital and valproate. These findings suggest that BTZP derivatives may hold promise as anticonvulsant agents .

Activity Against Non-Tuberculous Mycobacteria (NTMs)

Some derivatives of BTZP have exhibited activity against fast-growing non-tuberculous mycobacteria (NTMs), specifically Mycobacterium smegmatis. However, further research is needed to explore their efficacy against other NTM species, such as Mycobacterium abscessus .

Cytotoxicity and Antitumor Potential

Although specific data on BTZP’s cytotoxicity and antitumor effects are limited, related benzothiazole compounds have demonstrated potent effects on tumor cell lines. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide exhibited strong cytotoxicity against prostate cancer cells .

Mechanism of Action

While the exact mechanism of action for “1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone” is not specified, similar compounds have shown significant pharmaceutical activities including antimicrobial , antioxidant , antitubercular , anti-inflammatory , antiproliferative , and anticancer activities.

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of novel derivatives with enhanced biological activities. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity .

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-6-8-16(9-7-15)28(25,26)14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLZORIFSOSEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone

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